

Spectroscopic data for Hybridaphniphylline B (NMR, MS).

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A Comprehensive Technical Guide to the Spectroscopic Data of Hybridaphniphylline B

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of complex natural products is paramount for identification, characterization, and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Hybridaphniphylline B**, a structurally intricate Daphniphyllum alkaloid.

Introduction

Hybridaphniphylline B is a natural product possessing a complex decacyclic fused skeleton. Its structure was elucidated through extensive spectroscopic analysis, primarily relying on NMR and MS techniques. The total synthesis of **Hybridaphniphylline B** has also been achieved, confirming its complex stereochemistry. This guide summarizes the key spectroscopic data and the experimental protocols utilized for its characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For **Hybridaphniphylline B**, the data obtained via electrospray ionization (ESI) is presented below.



lon	Calculated m/z	Found m/z
[M+H]+	682.3222	682.3225
[M+Na] ⁺	704.3041	704.3046

Table 1. High-Resolution Mass Spectrometry Data for Hybridaphniphylline B.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **Hybridaphniphylline B** heavily relies on a combination of one-dimensional (1 H and 13 C) and two-dimensional NMR experiments. The chemical shifts (5) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.



Position	δ (ppm)	Multiplicity	J (Hz)
1	5.78	d	8.4
3	7.18	S	
5	4.88	d	8.4
6	3.29	m	
7a	4.19	dd	12.0, 5.4
7b	3.89	d	12.0
9	4.12	m	
10	2.35	m	
11	2.01	m	
12a	1.85	m	
12b	1.52	m	
13	2.15	m	
14a	2.53	m	
14b	1.98	m	
15	3.11	m	
17	2.98	m	
18-Me	1.05	d	6.6
19	2.75	m	
20-Me	0.95	d	7.2
1'	4.75	d	7.8
2'	3.45	t	8.4
3'	3.55	t	9.0
4'	3.40	t	9.6



5'	3.48	m	
6'a	3.85	dd	12.0, 2.4
6'b	3.70	dd	12.0, 5.4

Table 2. ¹H NMR (600 MHz, CDCl₃) Data for **Hybridaphniphylline B**.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Position	δ (ppm)	Position	δ (ppm)
1	93.2	15	49.8
2	141.8	16	60.1
3	152.1	17	65.1
4	110.1	18-Me	15.9
5	97.9	19	35.4
6	48.1	20-Me	13.2
7	67.2	1'	99.8
8	170.2	2'	74.8
9	78.2	3'	77.9
10	41.5	4'	71.5
11	30.1	5'	78.0
12	34.5	6'	62.6
13	45.2		
14	28.9		

Table 3. ¹³C NMR (150 MHz, CDCl₃) Data for **Hybridaphniphylline B**.



Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet meticulously executed, experimental protocols.

Mass Spectrometry

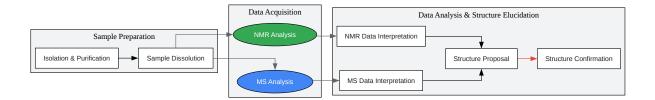
High-resolution mass spectra were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

Nuclear Magnetic Resonance Spectroscopy

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and ¹³C NMR chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm). Standard Bruker pulse sequences were used for 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to establish the complete structure and relative stereochemistry of **Hybridaphniphylline B**.

Visualizations

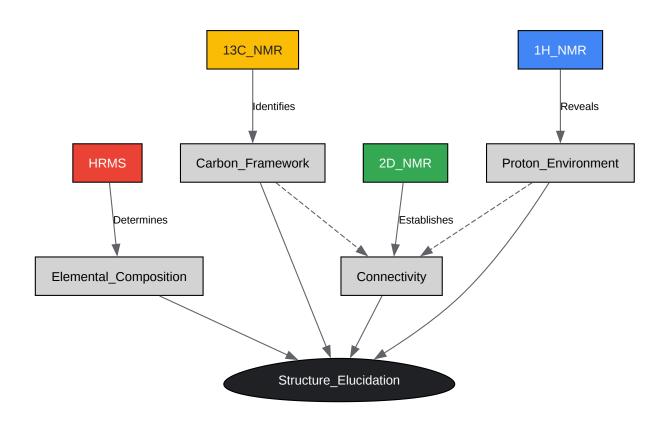
The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between different spectroscopic techniques in the structure elucidation of a complex natural product like **Hybridaphniphylline B**.





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General workflow for spectroscopic analysis of natural products.



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